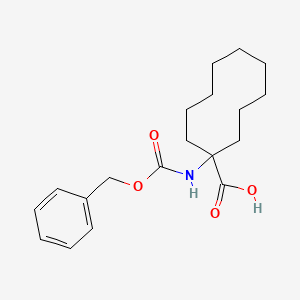
1-(Phenylmethoxycarbonylamino)cyclodecane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Phenylmethoxycarbonylamino)cyclodecane-1-carboxylic acid is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by the presence of a phenylmethoxycarbonylamino group attached to a cyclodecane ring, which also contains a carboxylic acid functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenylmethoxycarbonylamino)cyclodecane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclodecane Ring: The cyclodecane ring can be synthesized through various methods, including the cyclization of linear alkanes or the reduction of cyclodecanone.
Introduction of the Phenylmethoxycarbonylamino Group: This step involves the reaction of cyclodecane with phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Phenylmethoxycarbonylamino)cyclodecane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxycarbonylamino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Derivatives with different functional groups
Wissenschaftliche Forschungsanwendungen
1-(Phenylmethoxycarbonylamino)cyclodecane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Phenylmethoxycarbonylamino)cyclodecane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenylmethoxycarbonylamino group can interact with enzymes and receptors, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclooctane-1-carboxylic acid
- Cyclododecane-1-carboxylic acid
- Phenylmethoxycarbonylamino derivatives of other cycloalkanes
Uniqueness
1-(Phenylmethoxycarbonylamino)cyclodecane-1-carboxylic acid is unique due to its specific ring size and the presence of both phenylmethoxycarbonylamino and carboxylic acid functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C19H27NO4 |
|---|---|
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
1-(phenylmethoxycarbonylamino)cyclodecane-1-carboxylic acid |
InChI |
InChI=1S/C19H27NO4/c21-17(22)19(13-9-4-2-1-3-5-10-14-19)20-18(23)24-15-16-11-7-6-8-12-16/h6-8,11-12H,1-5,9-10,13-15H2,(H,20,23)(H,21,22) |
InChI-Schlüssel |
FEMUUKZFQVWEJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCC(CCCC1)(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-3-cyclohexyl-2-(4-ethoxyphenyl)imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B13823396.png)


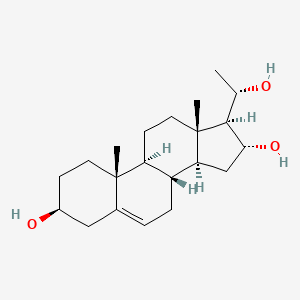
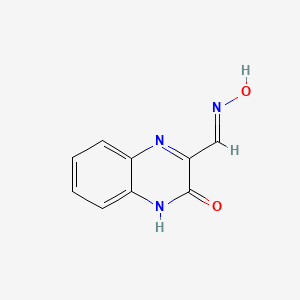
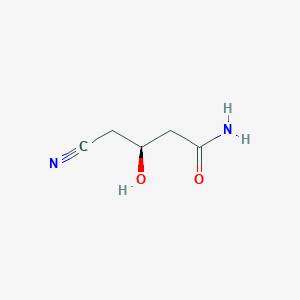
![(2R,3S,4R,5E)-5-[(E)-[(3R,4S,5R)-3,4,5,6-tetrahydroxyhexan-2-ylidene]hydrazinylidene]hexane-1,2,3,4-tetrol](/img/structure/B13823438.png)
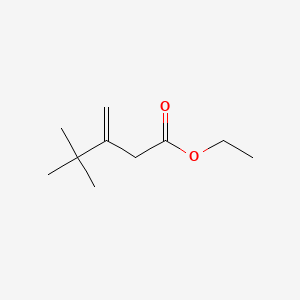

![2-{[6-amino-3,5-dicyano-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B13823461.png)

![N,N-dimethyl-3-(2,3,4-trideuterio-5,6-dihydrobenzo[b][1,4]benzodiazepin-11-yl)propan-1-amine](/img/structure/B13823480.png)
![4-amino-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B13823492.png)
![N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-5-[(4-chloro-5-methyl-3-nitropyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B13823499.png)
